10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis
CAS No.: 1909293-71-5
Cat. No.: VC7503586
Molecular Formula: C10H10ClF2NO2
Molecular Weight: 249.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909293-71-5 |
|---|---|
| Molecular Formula | C10H10ClF2NO2 |
| Molecular Weight | 249.64 |
| IUPAC Name | (3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
| Standard InChI | InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H/t7-,8+; |
| Standard InChI Key | MMGILNORYCIRPT-KVZVIFLMSA-N |
| SMILES | C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl |
Introduction
10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis, is a complex organic compound with a unique tricyclic structure. It is part of a broader class of compounds known for their potential applications in pharmaceuticals and materials science. This compound is characterized by its molecular formula C10H10ClF2NO2 and a molecular weight of approximately 249.64 g/mol .
Synthesis and Preparation
The synthesis of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene typically involves multi-step organic reactions. These processes often require specific catalysts and solvents to achieve high yield and purity. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled to optimize product formation.
Safety and Handling
The compound exhibits moderate toxicity and is classified with hazard statements such as H302, H315, H319, H335. Precautions include avoiding skin and eye contact, and handling it in well-ventilated areas. Safety data sheets recommend protective equipment and proper disposal procedures .
Research Findings and Future Directions
Research on 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis is ongoing, with a focus on its potential applications in pharmaceuticals and materials science. The compound's unique structure and reactivity make it a promising candidate for further investigation into its biological activity and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume